Peraksine

Description

Properties

IUPAC Name |

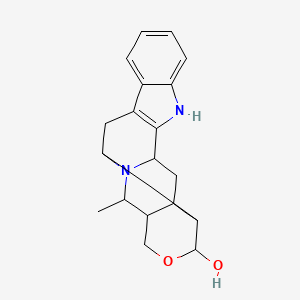

21-methyl-18-oxa-1,11-diazahexacyclo[11.8.0.02,16.04,12.05,10.015,20]henicosa-4(12),5,7,9-tetraen-17-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2/c1-9-13-8-23-19(22)17-11(13)6-16-18-12(7-15(17)21(9)16)10-4-2-3-5-14(10)20-18/h2-5,9,11,13,15-17,19-20,22H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVOPRJWLXUCHRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2COC(C3C2CC4N1C3CC5=C4NC6=CC=CC=C56)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Therapeutic Potential of Indole Alkaloids: A Mechanistic Exploration in Oncology, with a Focus on Peraksine

A Technical Guide for Researchers and Drug Development Professionals

Preamble: The Enigma of Peraksine

In the relentless pursuit of novel anti-cancer therapeutics, natural products have perennially served as a rich reservoir of structurally diverse and biologically active compounds. Among these, the indole alkaloids stand out for their complex chemical architectures and profound pharmacological effects. This compound, a C-19 methyl-substituted sarpagine/macroline/ajmaline indole alkaloid, represents a compelling yet largely unexplored molecule within this class.[1][2] While the total synthesis of this compound has been elegantly achieved, its biological activity, particularly its mechanism of action in cancer cells, remains a scientific frontier awaiting exploration.[1][2] This guide, therefore, embarks on a detailed exploration of the potential anti-cancer mechanisms of indole alkaloids, leveraging the extensively studied compound piperine as a surrogate to illuminate plausible pathways that this compound and its congeners might exploit. For the researcher, this document provides a conceptual framework and practical methodologies to investigate novel indole alkaloids like this compound. For the drug development professional, it offers insights into the potential therapeutic avenues and challenges associated with this promising class of molecules.

This compound: A Synthetic Overview

The intricate molecular architecture of this compound has presented a formidable challenge to synthetic chemists. A notable total synthesis has been reported, showcasing a sophisticated strategy involving key transformations such as a haloboration reaction, regioselective hydroboration, and a palladium-catalyzed α-vinylation.[2] The successful synthesis provides a critical foundation for any future biological evaluation, as it enables the production of the pure compound for in-vitro and in-vivo studies.

Chemical Structure of this compound:

While a 2D image is not possible, the chemical formula of a derivative is provided as C₂₇H₃₈N₂OSi, indicating a complex polycyclic structure characteristic of this alkaloid family.[1]

The Anti-Cancer Paradigm of Indole Alkaloids: Insights from Piperine

Given the absence of direct mechanistic data for this compound, we turn to piperine, the pungent alkaloid from black pepper, as a well-documented exemplar of an anti-cancer indole alkaloid.[3][4] Preclinical studies have revealed that piperine exerts a multi-pronged attack on cancer cells, a characteristic that underscores the therapeutic potential of this chemical class.[3][4][5]

Induction of Apoptosis and Cell Cycle Arrest

A hallmark of effective anti-cancer agents is their ability to induce programmed cell death, or apoptosis, in malignant cells. Piperine has been shown to trigger apoptosis in various cancer cell lines.[4][6] This is often accompanied by cell cycle arrest at different phases (G1, G1/S, or G2/M), thereby inhibiting cancer cell proliferation.[5][6]

The potential signaling pathway for piperine-induced apoptosis and cell cycle arrest is multifaceted and can be investigated for this compound. A plausible mechanism involves the modulation of key regulatory proteins.

Figure 1: Hypothesized signaling pathway for this compound-induced apoptosis and cell cycle arrest.

Inhibition of Metastasis and Angiogenesis

The metastatic spread of cancer is a primary cause of mortality. Piperine has demonstrated anti-metastatic activity by inhibiting the migration and invasion of cancer cells.[5] This is achieved, in part, by downregulating the expression of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix, and by modulating signaling pathways like c-Src/RhoA/ROCK.[5] Furthermore, piperine can inhibit angiogenesis, the formation of new blood vessels that supply tumors with nutrients, by reducing the expression of vascular endothelial growth factor (VEGF).[5]

Modulation of Key Signaling Pathways

The anti-cancer effects of piperine are underpinned by its ability to modulate a multitude of signaling pathways crucial for cancer cell survival and proliferation. These include:

-

NF-κB Pathway: Piperine can suppress the activation of NF-κB, a transcription factor that plays a pivotal role in inflammation, cell survival, and proliferation.[7]

-

PI3K/Akt Pathway: This pathway is a central regulator of cell growth and survival. Piperine has been shown to inhibit this pathway, leading to decreased cancer cell viability.[7]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Piperine can modulate the components of this pathway, such as ERK and p38, to exert its anti-cancer effects.[6]

A Roadmap for Investigating the Mechanism of Action of this compound

To elucidate the anti-cancer mechanism of a novel compound like this compound, a systematic and multi-faceted experimental approach is required. The following protocols provide a comprehensive framework for such an investigation.

In Vitro Anti-Proliferative and Cytotoxicity Assays

The initial step is to assess the compound's ability to inhibit the growth of and kill cancer cells.

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Plate cancer cells (e.g., a panel of breast, colon, and lung cancer cell lines) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., from 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Apoptosis and Cell Cycle Analysis

To determine if the observed cytotoxicity is due to apoptosis and/or cell cycle arrest, flow cytometry-based assays are indispensable.

Experimental Protocol: Annexin V/Propidium Iodide Staining for Apoptosis

-

Cell Treatment: Treat cancer cells with this compound at its IC₅₀ concentration for 24 and 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Target Identification and Pathway Analysis

Identifying the molecular targets of this compound is crucial for understanding its mechanism of action.

Experimental Protocol: Western Blot Analysis for Key Signaling Proteins

-

Protein Extraction: Treat cancer cells with this compound and extract total protein using a suitable lysis buffer.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against key proteins in apoptosis (e.g., Caspase-3, Bcl-2, Bax), cell cycle (e.g., CDK2, Cyclin E), and major signaling pathways (e.g., p-Akt, p-ERK, NF-κB).

-

Detection: Use HRP-conjugated secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

Figure 2: A generalized experimental workflow for evaluating the anti-cancer potential of this compound.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical IC₅₀ values for this compound against a panel of cancer cell lines, which would be a primary output of the initial screening phase.

| Cell Line | Cancer Type | This compound IC₅₀ (µM) after 48h |

| MCF-7 | Breast Cancer | 5.2 |

| MDA-MB-231 | Breast Cancer | 8.1 |

| HCT-116 | Colon Cancer | 3.5 |

| A549 | Lung Cancer | 12.7 |

| PANC-1 | Pancreatic Cancer | 6.8 |

Table 1: Hypothetical anti-proliferative activity of this compound.

Future Directions and Conclusion

The journey from a synthetically accessible natural product to a clinically viable anti-cancer drug is long and arduous. For this compound, the path forward necessitates a comprehensive biological evaluation. The mechanistic insights gleaned from piperine provide a strong rationale for investigating this compound's potential as an inhibitor of cell proliferation, an inducer of apoptosis, and a modulator of key oncogenic signaling pathways.

This guide has outlined a structured approach to unraveling the mechanism of action of this compound in cancer cells. By employing the described experimental protocols, researchers can systematically probe its biological activities and identify its molecular targets. Such studies are not only crucial for advancing our understanding of this intriguing indole alkaloid but also hold the promise of paving the way for the development of a novel class of anti-cancer therapeutics. The exploration of this compound and its analogs represents a tangible opportunity to harness the chemical ingenuity of nature in the fight against cancer.

References

- General Strategy for Synthesis of C-19 Methyl-Substituted Sarpagine/Macroline/Ajmaline Indole Alkaloids Including Total Synthesis of 19(S),20(R)-Dihydrothis compound, 19(S),20(R)-Dihydrothis compound-17-al, and this compound - PMC - NIH.

- General Strategy for Synthesis of C-19 Methyl-Substituted Sarpagine/Macroline/Ajmaline Indole Alkaloids Including Total Synthesis of 19(S),20(R)-Dihydrothis compound, 19(S),20(R)-Dihydrothis compound-17-al, and this compound | Request PDF - ResearchGate.

- Piperine as a Potential Anti-cancer Agent: A Review on Preclinical Studies - Bentham Science.

- Piperine as a Potential Anti-cancer Agent: A Review on Preclinical Studies - PubMed.

- Perifosine, an oral, anti-cancer agent and inhibitor of the Akt pathway: mechanistic actions, pharmacodynamics, pharmacokinetics, and clinical activity - NIH.

- The Promise of Piperine in Cancer Chemoprevention - PMC - PubMed Central.

- Molecular Targets and Mechanisms of Piperine Against Breast Cancer: A Network Pharmacology, Molecular Docking Analysis, and Toxicity Prediction - PubMed.

- Molecular Aspects of Piperine in Signaling Pathways Associated with Inflammation in Head and Neck Cancer - PubMed.

- Piperine for treating breast cancer: A review of molecular mechanisms, combination with anticancer drugs, and nanosystems - PubMed.

Sources

- 1. General Strategy for Synthesis of C-19 Methyl-Substituted Sarpagine/Macroline/Ajmaline Indole Alkaloids Including Total Synthesis of 19(S),20(R)-Dihydrothis compound, 19(S),20(R)-Dihydrothis compound-17-al, and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Piperine as a Potential Anti-cancer Agent: A Review on Preclinical Studies | Bentham Science [benthamscience.com]

- 4. Piperine as a Potential Anti-cancer Agent: A Review on Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Promise of Piperine in Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Aspects of Piperine in Signaling Pathways Associated with Inflammation in Head and Neck Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Perifosine, an oral, anti-cancer agent and inhibitor of the Akt pathway: mechanistic actions, pharmacodynamics, pharmacokinetics, and clinical activity - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: A Senior Application Scientist's Perspective

An In-depth Technical Guide to the Peraksine Biosynthetic Pathway in Rauwolfia serpentina

In the intricate world of natural product biosynthesis, few pathways offer the elegant complexity and therapeutic potential of the monoterpenoid indole alkaloids (MIAs) from Rauwolfia serpentina. For decades, our focus has been riveted on major alkaloids like the antiarrhythmic ajmaline and the antihypertensive reserpine. This guide, however, shifts the spotlight to a less-explored but equally fascinating branch of this metabolic network: the biosynthesis of this compound.

This compound, a sarpagine-type alkaloid, represents a significant metabolic diversion from the well-trodden path to ajmaline. Understanding its formation is not merely an academic exercise; it is a crucial step toward harnessing the full synthetic power of Rauwolfia for novel drug development and metabolic engineering. This document is structured not as a rigid review but as a logical exploration, following the flow of carbon from primary metabolism to the final complex structure. We will delve into the "why" behind the "how," explaining the causal relationships in the enzymatic steps and the rationale behind the experimental protocols that have allowed us to illuminate this pathway. Every piece of data, every protocol, is presented as part of a self-validating system, grounded in authoritative research, to provide a trustworthy and comprehensive resource for fellow scientists.

Part 1: The Common Trunk - From Primary Metabolism to the Universal Precursor, Strictosidine

All monoterpenoid indole alkaloids, including this compound, originate from the convergence of two fundamental metabolic routes: the shikimate pathway and the terpenoid (or methylerythritol phosphate, MEP) pathway.[1][2]

-

Tryptamine Synthesis: The shikimate pathway provides the aromatic amino acid L-tryptophan. The first committed step towards the indole portion of the alkaloid is the decarboxylation of tryptophan by tryptophan decarboxylase (TDC) to yield tryptamine.[2]

-

Secologanin Synthesis: Concurrently, the MEP pathway produces the iridoid monoterpene, secologanin, from geranyl diphosphate (GPP).[2]

-

The Foundational Condensation: The crucial, irreversible condensation of tryptamine and secologanin is catalyzed by strictosidine synthase (STR) . This Pictet-Spengler reaction forms 3-α(S)-strictosidine, the universal precursor to over 2,000 MIAs.[3][4][5] The enzyme acts as a molecular scaffold, ensuring the precise stereospecificity of this foundational reaction.[4][5] The gene for STR has been isolated from R. serpentina and is expressed predominantly in the roots, correlating with the site of alkaloid accumulation.[6]

Following its synthesis, the glucose moiety of strictosidine is cleaved by strictosidine β-D-glucosidase (SG) , yielding a highly reactive aglycone that is the substrate for the subsequent pathway-specific enzymes.[1]

Part 2: The Main Arterial Route to the Vomilenine Branchpoint

The reactive strictosidine aglycone undergoes a series of remarkable enzymatic transformations, leading to the ajmalan and sarpagan skeletons. The journey to this compound follows the main ajmaline pathway until a critical juncture.

-

Polyneuridine Aldehyde Esterase (PNAE): This enzyme occupies a pivotal position, catalyzing the conversion of polyneuridine aldehyde into 16-epivellosimine.[7][8] This reaction is a key branch point, transforming the C10-monoterpenoid unit into the C9-unit characteristic of the sarpagan and ajmalan alkaloids.[7] PNAE is a highly specific serine hydrolase belonging to the α/β-hydrolase superfamily.[8][9][10]

-

Vinorine Synthase (VS): The intermediate 16-epivellosimine is then acetylated by vinorine synthase , using acetyl-CoA as a cofactor, to produce vinorine.[11][12] This enzyme is a member of the BAHD superfamily of acyltransferases, and its crystal structure was the first to be determined for this family, providing significant insight into its catalytic mechanism.[11][13]

-

Vinorine Hydroxylase (VH): The pathway continues with the hydroxylation of vinorine at the C-21 position to form vomilenine.[14] This reaction is catalyzed by vinorine hydroxylase , a cytochrome P450 monooxygenase.[15] Vomilenine is a crucial intermediate and the branching point from which the this compound pathway diverges.[1][16][17]

Visualizing the Pathway to the Branchpoint

The following diagram illustrates the biosynthetic route from the primary precursors to the key intermediate, vomilenine.

Part 3: The Perakine Diversion: A Side Branch of the Ajmaline Route

At the stage of vomilenine, the metabolic path bifurcates. While one set of enzymes, including vomilenine reductase, commits the intermediate to the formation of ajmaline, an alternative route leads to the this compound family of alkaloids.[18]

-

Vomilenine to Perakine Isomerization: Vomilenine can be isomerized to perakine. While this conversion can occur under acidic conditions in vitro, the specific enzyme catalyzing this step in Rauwolfia has not yet been identified and remains an area of active investigation.[19]

-

Perakine Reductase (PR): The central characterized enzyme in this branch is perakine reductase . This NADPH-dependent enzyme catalyzes the reduction of perakine to yield raucaffrinoline.[1][19] PR belongs to the aldo-keto reductase (AKR) superfamily and was successfully cloned from R. serpentina cell suspension cultures. It exhibits broad substrate acceptance but has extraordinary selectivity within the alkaloid group.[19]

-

Final Acetylesterase Step: A subsequent hydrolysis reaction, likely catalyzed by an acetylesterase , is proposed to convert raucaffrinoline to its final form.[1][19][20] This step concludes the formation of this unique branch of the Rauwolfia alkaloid network.

Visualizing the Perakine Branch

This diagram details the enzymatic steps diverting from vomilenine to the this compound-related alkaloids.

Part 4: Quantitative Enzyme Data

The characterization of pathway enzymes provides critical data for understanding metabolic flux and for bioengineering applications. While data for the this compound-specific enzymes is limited, kinetic parameters for key upstream enzymes have been determined.

| Enzyme | Substrate(s) | Km (μM) | kcat (s⁻¹) | Source |

| Strictosidine Synthase (STR) | Tryptamine, Secologanin | - | 10.65 | [21] |

| Vinorine Synthase (VS) | 16-epi-vellosimine | 7.5 | - | [11] |

| Acetyl-CoA | 57 | - | [11] | |

| Perakine Reductase (PR) | Perakine | Data not available | Data not available | [19] |

Note: Comprehensive kinetic data for all enzymes in the pathway, particularly those specific to the this compound branch, is not yet fully available and represents a key area for future research.

Part 5: Experimental Protocols: A Self-Validating Approach

The elucidation of this pathway relies on a suite of robust biochemical and molecular biology techniques. The protocols below are designed to be self-validating, with built-in controls and logical checkpoints to ensure data integrity.

Protocol 1: Cloning of Perakine Reductase (PR) via a "Reverse Genetics" Approach

This protocol describes the methodology used to clone the PR gene from R. serpentina cell cultures, a critical step in its characterization.[19]

Rationale: When an enzyme has been purified but its gene sequence is unknown, a "reverse genetics" approach is employed. The protein is partially sequenced, and this information is used to design degenerate primers to amplify a portion of the corresponding cDNA.

Methodology:

-

Protein Purification & Sequencing:

-

Purify Perakine Reductase from a total protein extract of R. serpentina cell suspension cultures using a multi-step chromatography protocol (e.g., ammonium sulfate precipitation, ion exchange, affinity chromatography).

-

Verify enzyme activity at each step using an NADPH-dependent spectrophotometric assay with perakine as the substrate.

-

Run the purified protein on an SDS-PAGE gel, excise the corresponding band, and submit it for internal sequencing (e.g., Edman degradation or LC-MS/MS) to obtain peptide fragment sequences.

-

-

Degenerate Primer Design & RT-PCR:

-

Based on the amino acid sequences of the peptides, design degenerate PCR primers. Target regions with low codon degeneracy.

-

Extract total RNA from R. serpentina cell cultures and synthesize first-strand cDNA using reverse transcriptase and an oligo(dT) primer.

-

Perform PCR using the degenerate primers and the cDNA as a template.

-

-

Full-Length cDNA Isolation (RACE):

-

Sequence the PCR product obtained in step 2.

-

Use this sequence to design gene-specific primers for 5' and 3' Rapid Amplification of cDNA Ends (RACE).

-

Perform 5' and 3' RACE according to a commercial kit's instructions to obtain the full-length cDNA sequence.

-

-

Cloning and Verification:

-

Amplify the full-length open reading frame (ORF) using high-fidelity PCR with primers containing restriction sites.

-

Ligate the PCR product into an expression vector (e.g., pET vector with a His-tag).

-

Transform E. coli and select positive clones.

-

Verify the sequence of the insert by Sanger sequencing to ensure no mutations were introduced.

-

Protocol 2: Functional Expression and Characterization of Recombinant Perakine Reductase

Rationale: To confirm that the cloned gene indeed codes for Perakine Reductase, the recombinant protein must be expressed, purified, and shown to have the expected catalytic activity.

Methodology:

-

Protein Expression:

-

Inoculate a culture of E. coli carrying the PR expression vector into LB medium with the appropriate antibiotic.

-

Grow the culture at 37°C to an OD600 of ~0.6.

-

Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) and continue to grow at a lower temperature (e.g., 18-25°C) overnight to improve protein solubility.

-

-

Purification of Recombinant Protein:

-

Harvest the cells by centrifugation and lyse them (e.g., by sonication) in a lysis buffer containing a protease inhibitor cocktail.

-

Centrifuge the lysate to pellet cell debris.

-

Purify the His-tagged PR from the supernatant using Ni-NTA affinity chromatography.

-

Elute the protein and verify its purity and size using SDS-PAGE.

-

-

Enzyme Activity Assay:

-

Prepare a reaction mixture containing a suitable buffer (pH optimized, e.g., pH 6.0-7.0), NADPH, and the purified recombinant enzyme.

-

Initiate the reaction by adding the substrate (perakine).

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

-

As a negative control, run the reaction without the substrate or without the enzyme to ensure the activity is substrate- and enzyme-dependent.

-

Determine kinetic parameters (Km, Vmax) by varying the substrate concentration.

-

Visualizing the Experimental Workflow

The following diagram outlines the logical flow for cloning and functionally validating a pathway enzyme like Perakine Reductase.

Part 6: Conclusion and Future Outlook

The biosynthetic pathway to this compound in Rauwolfia serpentina represents an elegant metabolic diversion from a major alkaloid route. While key enzymes like Strictosidine Synthase, Polyneuridine Aldehyde Esterase, Vinorine Synthase, and Perakine Reductase have been identified and characterized, significant questions remain. The definitive identification of the vomilenine isomerase is a critical missing link that would complete our understanding of this branch pathway.

The protocols and data presented here provide a framework for researchers to build upon. The successful cloning and expression of pathway enzymes open the door for metabolic engineering approaches, potentially enabling the heterologous production of this compound and its derivatives in microbial systems. Such work could unlock novel therapeutic agents and provide a sustainable source of these complex natural products, moving beyond the limitations of plant extraction. The intricate network of enzymes in Rauwolfia is a testament to the synthetic power of nature, and the this compound pathway is a compelling frontier for future discovery.

References

-

Ma, X., Koepke, J., Panjikar, S., Fritzsch, G., & Stöckigt, J. (2006). The structure of Rauvolfia serpentina strictosidine synthase is a novel six-bladed beta-propeller fold in plant proteins. Plant Cell, 18(4), 907-20. [Link]

-

Pfitzner, A., & Stöckigt, J. (1983). Characterization of polyneuridine aldehyde esterase, a key enzyme in the biosynthesis of sarpagine/ajmaline type alkaloids. Planta Medica, 48(8), 221-7. [Link]

-

Ma, X., Panjikar, S., Koepke, J., Stöckigt, J., & Fritzsch, G. (2004). Vinorine synthase from Rauvolfia: the first example of crystallization and preliminary X-ray diffraction analysis of an enzyme of the BAHD superfamily. Biochimica et Biophysica Acta, 1701(1-2), 129-32. [Link]

- Grokipedia. (n.d.). Vinorine synthase.

- Grokipedia. (n.d.). Polyneuridine-aldehyde esterase.

-

Ma, X., Koepke, J., Panjikar, S., Fritzsch, G., & Stöckigt, J. (2006). The Structure of Rauvolfia serpentina Strictosidine Synthase Is a Novel Six-Bladed β-Propeller Fold in Plant Proteins. The Plant Cell, 18(4), 907–920. [Link]

-

McKnight, T. D., Roessner, C. A., Devagupta, R., Scott, A. I., & Nessler, C. L. (1992). Strictosidine synthase from Rauvolfia serpentina: analysis of a gene involved in indole alkaloid biosynthesis. Nucleic Acids Research, 20(9), 2305–2309. [Link]

-

Wikipedia. (n.d.). Strictosidine synthase. Retrieved January 16, 2026, from [Link]

-

UniProt. (n.d.). Strictosidine synthase 1 - Rauvolfia serpentina. UniProtKB - P68175 (STSY_RAUSE). [Link]

-

Cázares-Flores, F., et al. (2016). Rauvolfia serpentina N-methyltransferases involved in ajmaline and Nβ -methylajmaline biosynthesis belong to a gene family derived from γ-tocopherol C-methyltransferase. Plant Journal, 87(2), 155-68. [Link]

-

Ma, X., et al. (2004). Crystallization and preliminary X-ray analysis of native and selenomethionyl vinorine synthase from Rauvolfia serpentina. Acta Crystallographica Section D: Biological Crystallography, 60(Pt 9), 1687-9. [Link]

-

Dogru, E., et al. (2000). The gene encoding polyneuridine aldehyde esterase of monoterpenoid indole alkaloid biosynthesis in plants is an ortholog of the alpha/betahydrolase super family. European Journal of Biochemistry, 267(5), 1397-406. [Link]

- Grokipedia. (n.d.). Vomilenine reductase.

-

ResearchGate. (n.d.). The biosynthetic and reversible connection of the sarpagan and ajmalan alkaloid types in Rauvolfia catalyzed by the acetylCoA/CoA-dependent enzyme vinorine synthase. [Link]

-

Proteopedia. (2019). Polyneuridine Aldehyde Esterase. [Link]

-

Wikipedia. (n.d.). Polyneuridine-aldehyde esterase. Retrieved January 16, 2026, from [Link]

-

UniProt. (n.d.). VH - Vinorine hydroxylase - Rauvolfia serpentina. UniProtKB - A0A218NGS0 (VINHY_RAUSE). [Link]

-

Wikipedia. (n.d.). Vomilenine. Retrieved January 16, 2026, from [Link]

-

Leete, E. (1960). The Biogenesis of the Rauwolfia Alkaloids. I. The Incorporation of Tryptophan into Ajmaline. Journal of the American Chemical Society, 82(24), 6338–6342. [Link]

-

ResearchGate. (n.d.). Ajmaline and ajmalicine production in Rauwolfia serpentina in control and treated hairy roots. [Link]

-

ResearchGate. (n.d.). Alkaloid Biosynthesis in Rauvolfia- cDNA Cloning of Major Enzymes of the Ajmaline Pathway. [Link]

-

IUBMB. (2011). This compound biosynthesis. [Link]

-

Srivastava, M., Sharma, S., & Misra, P. (2016). Elicitation Based Enhancement of Secondary Metabolites in Rauwolfia serpentina and Solanum khasianum Hairy Root Cultures. Pharmacognosy Magazine, 12(Suppl 2), S234–S239. [Link]

-

Le, T. K., & Lichman, B. R. (2022). Emerging functions within the enzyme families of plant alkaloid biosynthesis. Journal of Experimental Botany, 73(13), 4381–4395. [Link]

-

ResearchGate. (n.d.). Indole Alkaloids and Other Constituents of Rauwolfia serpentina. [Link]

-

National Center for Biotechnology Information. (n.d.). Vomilenine. PubChem Compound Database. [Link]

-

Gao, S., et al. (2008). Purification, cloning, functional expression and characterization of perakine reductase: The first example from the AKR enzyme family, extending the alkaloidal network of the plant Rauvolfia. Plant Molecular Biology, 67(5), 455-67. [Link]

-

Beilstein-Institut. (n.d.). Enzymes in biosynthesis. Beilstein Journal of Organic Chemistry. [Link]

-

bioRxiv. (2025). Ancient gene clusters initiate monoterpene indole alkaloid biosynthesis and C-3 stereochemistry inversion. [Link]

-

National Center for Biotechnology Information. (n.d.). Vomilenine. PubChem. [Link]

-

Azmi, M. B., & Qureshi, S. A. (2016). In silico investigation on alkaloids of Rauwolfia serpentina as potential inhibitors of 3-hydroxy-3-methyl-glutaryl-CoA reductase. Journal of Applied Pharmaceutical Science, 6(11), 1-8. [Link]

-

ResearchGate. (2024). Rauwolfia Serpentina: A Comprehensive Phytochemical Study Of Its Bioactive Metabolites. [Link]

-

Osumi, T., Hashimoto, T., & Ui, N. (1983). Biosynthesis of Enzymes of Peroxisomal Beta-Oxidation. Journal of Biochemistry, 94(2), 581-588. [Link]

-

SciSpace. (n.d.). A review on potential bioactive chemical from rauwolfia serpentina: reserpine. [Link]

-

Frontiers. (n.d.). Cloning and Characterization of 1,8-Cineole Synthase (SgCINS) Gene From the Leaves of Salvia guaranitica Plant. [Link]

-

MDPI. (n.d.). Cloning and Functional Analysis of Glyoxalase I Gene BrGLYI 13 in Brassica rapa L. [Link]

-

Martens, S., Forkmann, G., Matern, U., & Lukacin, R. (2001). Cloning of parsley flavone synthase I. Phytochemistry, 58(1), 43-6. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The structure of Rauvolfia serpentina strictosidine synthase is a novel six-bladed beta-propeller fold in plant proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Structure of Rauvolfia serpentina Strictosidine Synthase Is a Novel Six-Bladed β-Propeller Fold in Plant Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Strictosidine synthase - Wikipedia [en.wikipedia.org]

- 6. Strictosidine synthase from Rauvolfia serpentina: analysis of a gene involved in indole alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of polyneuridine aldehyde esterase, a key enzyme in the biosynthesis of sarpagine/ajmaline type alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. grokipedia.com [grokipedia.com]

- 9. The gene encoding polyneuridine aldehyde esterase of monoterpenoid indole alkaloid biosynthesis in plants is an ortholog of the alpha/betahydrolase super family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Polyneuridine Aldehyde Esterase - Proteopedia, life in 3D [proteopedia.org]

- 11. grokipedia.com [grokipedia.com]

- 12. researchgate.net [researchgate.net]

- 13. journals.iucr.org [journals.iucr.org]

- 14. researchgate.net [researchgate.net]

- 15. uniprot.org [uniprot.org]

- 16. Vomilenine - Wikipedia [en.wikipedia.org]

- 17. Vomilenine | C21H22N2O3 | CID 11953806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. grokipedia.com [grokipedia.com]

- 19. researchgate.net [researchgate.net]

- 20. This compound biosynthesis [iubmb.qmul.ac.uk]

- 21. uniprot.org [uniprot.org]

Biological activity of Peraksine derivatives

An In-Depth Technical Guide to the Biological Activity of Peraksine and Its Derivatives

Introduction

This compound, a naturally occurring monoterpenoid indole alkaloid, stands as a molecule of significant scientific interest. Found within plants of the Rauvolfia genus, it is not only a key biosynthetic intermediate of the antiarrhythmic compound ajmaline but has also emerged as a pharmacologically active agent in its own right.[1] This guide offers a deep dive into the established biological activities of this compound and the burgeoning field of its derivatives. We will move beyond a simple recitation of facts to explore the mechanistic underpinnings of these activities, provide actionable experimental protocols for their evaluation, and chart a course for future research and drug development. This document is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of the this compound scaffold.

Part 1: The Core Biological Activity of Perakine: A Cardioprotective Agent

The most extensively documented biological function of this compound is its significant cardioprotective effect, particularly in mitigating ischemia-reperfusion (I/R) injury.[1] This is the damage that occurs when blood supply is restored to tissue after a period of ischemia or lack of oxygen. Studies have shown that administering this compound can substantially reduce the extent of tissue death and preserve cardiac function, making it a promising candidate for therapeutic intervention in events like heart attacks.[1]

Mechanism of Action: Inhibition of the TLR4/NF-κB Signaling Pathway

This compound exerts its protective effects by targeting a critical inflammatory cascade: the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway.[1] During I/R injury, cellular stress signals activate TLR4, initiating a downstream signaling cascade that culminates in the activation of NF-κB. This transcription factor then moves into the nucleus and promotes the expression of pro-inflammatory cytokines and enzymes that generate oxidative stress, leading to widespread myocardial damage. Perakine acts as a potent inhibitor of this pathway, effectively quenching the inflammatory firestorm and reducing subsequent tissue damage.[1]

The key molecular events are visualized in the signaling pathway below.

Caption: Experimental workflow for the macrophage-based NO inhibition assay.

Structure-Activity Relationship (SAR) Insights

The study of rauvomines provided initial but crucial insights into the SAR of this compound derivatives as anti-inflammatory agents. [2]* Novel Framework: Rauvomine C, which possesses an unprecedented framework featuring a chlorine atom, showed the most significant activity. [2]This suggests that unique structural modifications can lead to enhanced potency.

-

Pyran Ring: Derivatives that featured a pyran ring (compounds 5, 8, and 9 in the original study) also exhibited notable anti-inflammatory potential. [2]This indicates the pyran moiety may be a key pharmacophore for this activity.

Quantitative Data: Anti-Inflammatory Potency of Perakine Derivatives

The half-maximal inhibitory concentration (IC50) values demonstrate the varying potency of the isolated derivatives in suppressing NO production.

| Compound | Key Structural Feature | IC50 (µM) for NO Inhibition | Reference |

| Rauvomine C (1) | Unprecedented chlorinated framework | 10.76 | [2] |

| Rauvomine G (5) | Pyran ring | 17.52 | [2] |

| Known Analogue (8) | Pyran ring | 20.99 | [2] |

| Known Analogue (9) | Pyran ring | 19.85 | [2] |

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW264.7 Cells

Objective: To quantify the ability of this compound derivatives to inhibit the production of nitric oxide in LPS-stimulated macrophages.

Materials:

-

RAW264.7 mouse macrophage cell line

-

DMEM medium with 10% FBS

-

96-well cell culture plates

-

Lipopolysaccharide (LPS) from E. coli

-

This compound derivatives dissolved in DMSO

-

Griess Reagent (Part A: Sulfanilamide in phosphoric acid; Part B: N-1-napthylethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Remove the old medium. Add fresh medium containing various concentrations of the this compound derivatives to the wells. Include a vehicle control (DMSO) and a positive control (e.g., a known NO inhibitor).

-

Inflammatory Stimulation: After 1 hour of pre-treatment with the compounds, add LPS to a final concentration of 1 µg/mL to all wells except the negative control group.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Nitrite Measurement:

-

Prepare a sodium nitrite standard curve (0-100 µM) in culture medium.

-

Transfer 50 µL of supernatant from each well of the cell plate to a new 96-well plate.

-

Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

-

-

Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

-

Analysis: Calculate the concentration of nitrite in each sample using the standard curve. Determine the percentage inhibition of NO production for each compound concentration relative to the LPS-only control. Calculate the IC50 value using non-linear regression analysis.

Part 3: Future Directions & Untapped Potential

The therapeutic landscape for this compound and its derivatives is far from fully explored. A significant opportunity exists to investigate activities beyond cardioprotection and anti-inflammation. [1]Many classes of alkaloids, including those with related structural motifs like pyrrolizidines and pyrazolines, exhibit a wide range of pharmacological effects, suggesting that the this compound scaffold is a promising starting point for broader screening efforts. [3][4][5] Untapped Areas of Investigation:

-

Anticancer Activity: Numerous heterocyclic compounds are potent anticancer agents. [4][5][6][7]Screening this compound derivatives against a panel of cancer cell lines (e.g., NCI-60) could uncover novel cytotoxic or cytostatic agents. [8]* Antimicrobial Activity: The global challenge of antimicrobial resistance necessitates the discovery of new chemical entities. [9]Alkaloids are a rich source of antimicrobial compounds, and this compound derivatives should be evaluated against pathogenic bacteria and fungi. [3][10]* Anticholinesterase Activity: Inhibition of acetylcholinesterase is a key strategy for treating Alzheimer's disease. The complex structure of this compound makes it a candidate for interaction with enzyme active sites.

A systematic screening cascade is proposed to efficiently evaluate novel this compound derivatives for these untapped biological activities.

Caption: A proposed screening cascade for discovering new biological activities of this compound derivatives.

Conclusion

This compound has transitioned from a mere biosynthetic intermediate to a molecule of significant therapeutic interest. Its robust cardioprotective activity, mediated through the inhibition of the TLR4/NF-κB pathway, provides a solid foundation for its potential development as a treatment for myocardial I/R injury. [1]Furthermore, the emergence of this compound derivatives with potent anti-inflammatory properties opens a new and exciting chapter in the pharmacological story of this alkaloid family. [2]The clear structure-activity relationships beginning to emerge will guide medicinal chemists in designing more potent and selective agents. The vast, unexplored potential for anticancer, antimicrobial, and other activities suggests that the this compound scaffold is a rich platform for the discovery of next-generation therapeutics. Continued, systematic investigation into this versatile natural product and its derivatives is not only warranted but holds immense promise for addressing unmet medical needs.

References

- The Biological Activity of Perakine and Its Deriv

- This compound derivatives with potential anti-inflammatory activities from the stems of Rauvolfia vomitoria - PubMed.

- Synthesis and Evaluation of New Pyrazoline Deriv

- Synthesis and Biological Activity of Piperine Deriv

- Peraquinsin: Unraveling the Structure-Activity Relationship for Next-Gener

- Structure-activity relationships in prazosin-related compounds. 2. Role of the piperazine ring on alpha-blocking activity - PubMed.

- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv

- Current Knowledge and Perspectives of Pyrrolizidine Alkaloids in Pharmacological Applic

- Synthesis and biological activity of piperazine deriv

- Pyrrolizines: natural and synthetic derivatives with diverse biological activities.

- Synthesis and screening for anticancer activity of sempervirine analogs.

- Recent Advances in the Development of Pyrazole Deriv

- Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin deriv

- Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential - PubMed.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound derivatives with potential anti-inflammatory activities from the stems of Rauvolfia vomitoria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Current Knowledge and Perspectives of Pyrrolizidine Alkaloids in Pharmacological Applications: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharaohacademy.com [pharaohacademy.com]

- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological activity of piperazine derivatives of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]

Peraksine: A Sarpagine Alkaloid with Emergent Anti-Inflammatory Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key component of numerous chronic diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a paramount goal in drug discovery. This technical guide explores the burgeoning potential of Peraksine, a sarpagine-type monoterpenoid indole alkaloid, as a novel anti-inflammatory agent. Drawing upon existing research on this compound derivatives and related compounds, this document delineates a scientific framework for investigating its anti-inflammatory properties. We will delve into its potential mechanism of action, focusing on the inhibition of the Toll-like Receptor 4 (TLR4) and Nuclear Factor-kappa B (NF-κB) signaling pathways, and provide detailed, field-proven protocols for its experimental validation in vitro. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to explore the therapeutic promise of this compound.

Introduction: The Therapeutic Promise of this compound

This compound is a structurally complex, naturally occurring indole alkaloid belonging to the sarpagine class.[1] These alkaloids are biosynthetically derived from tryptamine and the iridoid monoterpene secologanin.[1] While this compound itself has been a subject of interest for its intricate chemical synthesis[2][3][4][5], recent investigations into its derivatives have unveiled a significant therapeutic potential, particularly in the realm of inflammation.

A pivotal study has demonstrated that derivatives of this compound exhibit noteworthy anti-inflammatory activities by inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW264.7 mouse macrophages.[6] Furthermore, the related compound Perakine has been shown to exert cardioprotective effects through the inhibition of the TLR4/NF-κB signaling pathway, a critical axis in the inflammatory response.[7] These findings provide a strong rationale for the focused investigation of this compound as a potential anti-inflammatory therapeutic.

This guide will provide a comprehensive roadmap for the systematic evaluation of this compound's anti-inflammatory capabilities, from foundational in vitro assays to the elucidation of its molecular mechanism of action.

Postulated Mechanism of Action: Targeting the TLR4/NF-κB Signaling Axis

The inflammatory response in macrophages, key players in innate immunity, is often initiated by the recognition of pathogen-associated molecular patterns (PAMPs), such as LPS from Gram-negative bacteria. This recognition is primarily mediated by Toll-like Receptor 4 (TLR4).[3][8][9] The activation of TLR4 triggers a downstream signaling cascade that culminates in the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[2][4][7]

NF-κB is a master regulator of inflammation, controlling the expression of a vast array of pro-inflammatory genes, including those encoding cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes responsible for producing inflammatory mediators like nitric oxide (inducible nitric oxide synthase, iNOS) and prostaglandins (cyclooxygenase-2, COX-2).[5][10]

Based on the evidence from this compound derivatives and related alkaloids, we hypothesize that this compound exerts its anti-inflammatory effects by directly or indirectly inhibiting the TLR4/NF-κB signaling pathway. This inhibition would lead to a downstream reduction in the production of key inflammatory mediators.

Caption: Postulated mechanism of action of this compound in inhibiting the TLR4/NF-κB signaling pathway.

Experimental Validation: A Step-by-Step Guide

To rigorously assess the anti-inflammatory potential of this compound, a series of in vitro experiments using the RAW264.7 murine macrophage cell line is recommended. This cell line is a well-established and widely used model for studying inflammation.[11][12]

Cell Culture and LPS Stimulation

The foundation of these assays is the proper culture and stimulation of RAW264.7 macrophages.

-

Protocol 1: Cell Culture and Treatment

-

Cell Seeding: Plate RAW264.7 cells in 96-well or 6-well plates at a density of 1.5 x 10^5 to 5 x 10^5 cells/well, depending on the assay.

-

Incubation: Culture the cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator for 12-24 hours.

-

Pre-treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. A vehicle control (e.g., DMSO) should be included.

-

Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) from E. coli at a final concentration of 1 µg/mL for the desired time (e.g., 24 hours for cytokine and NO assays, shorter times for signaling pathway analysis).[13] A non-stimulated control group should also be included.

-

Assessment of Cytotoxicity

Before evaluating the anti-inflammatory effects, it is crucial to determine the non-toxic concentration range of this compound. The MTT assay is a standard method for this purpose.

-

Protocol 2: MTT Assay for Cell Viability

-

Following the treatment with this compound as described in Protocol 1 (without LPS stimulation), add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Shake the plate for 10 minutes and measure the absorbance at 560 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Measurement of Inflammatory Mediators

The primary assessment of anti-inflammatory activity involves quantifying the reduction of key inflammatory mediators.

-

Protocol 3: Griess Assay for Nitrite Measurement

-

After 24 hours of LPS stimulation, collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each sample.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm.[14]

-

Quantify the nitrite concentration using a sodium nitrite standard curve.

-

-

Protocol 4: Enzyme-Linked Immunosorbent Assay (ELISA)

-

Collect cell culture supernatants after 24 hours of LPS stimulation.

-

Use commercially available ELISA kits for TNF-α and IL-6, following the manufacturer's instructions.

-

Briefly, coat a 96-well plate with the capture antibody.

-

Add the cell culture supernatants and standards.

-

Add the detection antibody, followed by a streptavidin-HRP conjugate.

-

Add the substrate solution and stop the reaction.

-

Measure the absorbance at 450 nm and calculate the cytokine concentrations based on the standard curve.[15]

-

Elucidation of the Molecular Mechanism

To confirm the proposed mechanism of action, the effect of this compound on the expression of key inflammatory proteins and genes should be investigated.

-

Protocol 5: Western Blot Analysis

-

After treatment and stimulation, lyse the cells in RIPA buffer containing protease inhibitors.

-

Determine the protein concentration using a BCA or Bradford assay.

-

Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).

-

Incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using an ECL detection reagent and quantify the band intensities.[16][17]

-

-

Protocol 6: Quantitative Polymerase Chain Reaction (qPCR)

-

Extract total RNA from the treated and stimulated cells.

-

Synthesize cDNA using a reverse transcription kit.

-

Perform qPCR using primers for TNF-α, IL-6, iNOS, COX-2, and a suitable reference gene (e.g., GAPDH, ACTB).

-

Analyze the relative gene expression using the ΔΔCt method.

-

Caption: Experimental workflow for the in vitro evaluation of this compound's anti-inflammatory activity.

Data Presentation and Interpretation

All quantitative data should be presented as mean ± standard deviation from at least three independent experiments. Statistical analysis, such as one-way ANOVA followed by a post-hoc test, should be performed to determine statistical significance.

Table 1: Illustrative Quantitative Data on the Effect of this compound on Inflammatory Markers

| Treatment Group | This compound (µM) | Cell Viability (%) | NO Production (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | Relative iNOS Expression | Relative COX-2 Expression |

| Control (untreated) | 0 | 100 ± 5 | 2.1 ± 0.3 | 50 ± 10 | 30 ± 8 | 0.05 ± 0.01 | 0.03 ± 0.01 |

| LPS (1 µg/mL) | 0 | 98 ± 6 | 45.2 ± 3.5 | 2500 ± 210 | 1800 ± 150 | 1.00 ± 0.12 | 1.00 ± 0.15 |

| LPS + this compound | 5 | 99 ± 4 | 35.8 ± 2.9 | 2050 ± 180 | 1450 ± 130 | 0.82 ± 0.09 | 0.85 ± 0.10 |

| LPS + this compound | 10 | 97 ± 5 | 25.1 ± 2.1 | 1500 ± 140 | 1000 ± 90 | 0.61 ± 0.07 | 0.65 ± 0.08 |

| LPS + this compound | 25 | 96 ± 6 | 12.5 ± 1.5 | 800 ± 75 | 550 ± 60 | 0.35 ± 0.05 | 0.38 ± 0.06 |

| LPS + this compound | 50 | 95 ± 7 | 5.8 ± 0.9 | 350 ± 40 | 200 ± 30 | 0.15 ± 0.03 | 0.18 ± 0.04 |

Values are presented as mean ± standard deviation (n=3). Data is for illustrative purposes to demonstrate the expected dose-dependent inhibition.

A dose-dependent decrease in NO, TNF-α, and IL-6 production, as well as a reduction in iNOS and COX-2 expression, in the absence of significant cytotoxicity, would strongly support the anti-inflammatory potential of this compound.

Conclusion and Future Directions

The preliminary evidence surrounding this compound and its derivatives strongly suggests its potential as a novel anti-inflammatory agent. The proposed mechanism of action, centered on the inhibition of the TLR4/NF-κB signaling pathway, provides a solid foundation for further investigation. The detailed experimental protocols outlined in this guide offer a robust framework for the systematic evaluation of its efficacy and mechanism of action in vitro.

Successful validation of this compound's anti-inflammatory properties in these in vitro models will pave the way for more advanced preclinical studies, including in vivo models of inflammation and a deeper exploration of its pharmacokinetic and pharmacodynamic properties. The exploration of this compound and its analogues could lead to the development of a new class of anti-inflammatory drugs with significant therapeutic potential.

References

-

An In-depth Technical Guide to the Biosynthesis of this compound Alkaloids. Benchchem.

-

The Biological Activity of Perakine and Its Derivatives: A Technical Guide. Benchchem.

-

General Strategy for Synthesis of C-19 Methyl-Substituted Sarpagine/Macroline/Ajmaline Indole Alkaloids Including Total Synthesis of 19(S),20(R)-Dihydrothis compound, 19(S),20(R)-Dihydrothis compound-17-al, and this compound. PMC - NIH.

-

Total Synthesis of (+)-Dihydrothis compound-17-al, (+)-19(S),20(R)-dihydrothis compound, and (+)-peraksine. J. Org. Chem. 2014, 79, 21, 10030–10048.

-

This compound derivatives with potential anti-inflammatory activities from the stems of Rauvolfia vomitoria. PubMed.

-

General Strategy for Synthesis of C-19 Methyl-Substituted Sarpagine/Macroline/Ajmaline Indole Alkaloids Including Total Synthesis of 19(S),20(R). Semantic Scholar.

-

General Strategy for Synthesis of C-19 Methyl-Substituted Sarpagine/Macroline/Ajmaline Indole Alkaloids Including Total Synthesis of 19(S),20(R)-Dihydrothis compound, 19(S),20(R)-Dihydrothis compound-17-al, and this compound. ResearchGate.

-

Macrophage TLR4 and PAR2 Signaling: Role in Regulating Vascular Inflammatory Injury and Repair. Frontiers.

-

Toll-like receptor 4. Wikipedia.

-

NF-κB signaling in inflammation. MD Anderson Cancer Center.

-

Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. NCBI - NIH.

-

Inhibition of Nitric Oxide Production in Activated Macrophages Caused by Toxoplasma gondii Infection Occurs by Distinct Mechanisms in Different Mouse Macrophage Cell Lines. Frontiers.

-

The Nuclear Factor NF-κB Pathway in Inflammation. PMC - NIH.

-

NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers.

-

Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. PMC - NIH.

-

In Vitro Macrophage Assay Predicts the In Vivo Anti-inflammatory Potential of Exosomes from Human Mesenchymal Stromal Cells. PubMed Central.

-

Application Notes and Protocols: Western Blot Analysis of iNOS and COX-2 Expression Following Bakkenolide B Treatment. Benchchem.

-

Macrophage Cell Assay. Charles River Laboratories.

-

Inflammatory biomarkers on an LPS-induced RAW 264.7 cell model: a systematic review and meta-analysis. PubMed.

-

Stimulation of Nitric Oxide Production in Macrophages by Babesia bovis. PMC - NIH.

-

Efficacy of the In Vitro Macrophage Assay to Test the Anti-inflammatory... ResearchGate.

-

Cedrol ameliorates ulcerative colitis via myeloid differentiation factor 2-mediated inflammation suppression, with barrier restoration and microbiota modulation. Baishideng Publishing Group.

-

In Vitro Macrophage Assay Predicts the In Vivo Anti-inflammatory Potential of Exosomes from Human Mesenchymal Stromal Cells. PubMed.

-

Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish. MDPI.

-

Macrophage Cell-Based Assays. Charles River Laboratories.

-

LPS-induced increase in inflammation markers in RAW264.7 cells. ResearchGate.

-

Western blot analysis of iNOS and COX-2 in RAW 264.7 cells exposed to... ResearchGate.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. NCBI.

-

GeneQuery™ Human Macrophage Polarization Markers qPCR Array Kit... ScienCell.

-

Tumor Necrosis Factor-a ELISA Kit, Human (CKH200A). Sigma-Aldrich.

-

Reference gene selection and validation for mRNA expression analysis by RT-qPCR in murine M1- and M2-polarized macrophage. PubMed.

-

Analysis of Macrophage Polarization via qPCR.

-

qPCR analysis of pro-inflammatory and anti-inflammatory gene expression... ResearchGate.

-

Inhibition of LPS-Induced Oxidative Damages and Potential Anti-Inflammatory Effects of Phyllanthus emblica Extract via Down-Regulating NF-κB, COX-2, and iNOS in RAW 264.7 Cells. MDPI.

-

Application Notes and Protocols: Western Blot Analysis of COX-2 in Cox-2-IN-32 Treated Cells. Benchchem.

-

Human TNF-a ELISA Kit Product Information Sheet.

-

Optimizing methods for profiling cytokines in cultures of human cancer cell lines. Diva-Portal.org.

-

Human TNFα ELISA Kit User Guide.

-

qPCR gene expression of cytokines and macrophage markers after 4 and 12... ResearchGate.

-

Western blot analysis of cyclooxygenase-2 (COX-2) and Toll-like... ResearchGate.

-

Inhibition of TLR4 Signaling Impedes Tumor Growth in Colitis-Associated Colon Cancer.

-

Toll-like Receptor 4 (TLR4) modulation by synthetic and natural compounds: an update.

-

Guidelines for anti-inflammatory assays in RAW264.7 cells. ResearchGate.

-

Inhibition of TLR4 signaling protects mice from sensory and motor dysfunction in an animal model of autoimmune peripheral neuropathy. PMC - PubMed Central.

-

Investigation of the Mechanism of Anti-Inflammatory Action and Cytotoxicity of a Semipurified Fraction and Isolated Compounds From the Leaf of Peltophorum africanum (Fabaceae). PubMed Central.

-

Aloperine suppresses LPS-induced macrophage activation through inhibiting the TLR4/NF-κB pathway. PubMed.

Sources

- 1. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]

- 3. TLR4 signaling and macrophage inflammatory responses are dampened by GIV/Girdin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 6. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7: Version 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Macrophage TLR4 and PAR2 Signaling: Role in Regulating Vascular Inflammatory Injury and Repair [frontiersin.org]

- 9. Toll-like receptor 4 - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inflammatory biomarkers on an LPS-induced RAW 264.7 cell model: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. wjgnet.com [wjgnet.com]

- 14. Frontiers | Inhibition of Nitric Oxide Production in Activated Macrophages Caused by Toxoplasma gondii Infection Occurs by Distinct Mechanisms in Different Mouse Macrophage Cell Lines [frontiersin.org]

- 15. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

A Strategic Roadmap for Investigating the Antitumor Properties of Peraksine

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The relentless pursuit of novel anticancer agents has led researchers to explore the vast chemical diversity of natural compounds. Among these, alkaloids have historically been a rich source of clinically effective chemotherapeutics. This technical guide outlines a comprehensive, scientifically rigorous strategy for the systematic investigation of the potential antitumor properties of Peraksine, an indole alkaloid for which the anticancer activity is not yet well-characterized. This document moves beyond a rigid template, providing a logical, causality-driven framework for researchers. It details a phased approach, from initial in vitro cytotoxicity screening to the elucidation of molecular mechanisms and preliminary in vivo efficacy assessment. Each proposed step is grounded in established preclinical drug discovery principles, ensuring a self-validating and robust investigational cascade. We will provide detailed, field-proven protocols for key assays, discuss the rationale behind experimental choices, and use the well-studied alkaloid Piperine as a case study to illustrate the potential signaling pathways that this compound might modulate.

Introduction: The Rationale for Investigating this compound

This compound belongs to the indole alkaloid family, a class of natural products renowned for its broad spectrum of biological activities. While direct evidence of this compound's antitumor effects is nascent, its structural similarity to other bioactive alkaloids warrants a thorough investigation. The development of any new anticancer agent is a multi-step process, requiring a cascade of in vitro and in vivo studies to move from a hit compound to a clinical candidate.[1][2] This guide provides a strategic workflow to efficiently and robustly assess this compound's potential, starting with broad screening and progressively focusing on mechanistic details and in vivo validation.

Phase I: Foundational In Vitro Assessment

The initial phase of investigation aims to answer a fundamental question: Does this compound exhibit cytotoxic or cytostatic effects on cancer cells? A panel of well-characterized cancer cell lines representing different tumor types (e.g., breast, colon, lung, melanoma) should be selected for these initial screens.

Cell Viability and Cytotoxicity Assays

The first step is to determine if this compound can inhibit cancer cell growth or induce cell death.[3][4] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

Table 1: Representative Data from a Hypothetical MTT Assay

| Cell Line | This compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |

| MCF-7 (Breast) | 0 (Control) | 100 ± 4.5 | \multirow{5}{}{25.8} |

| 10 | 85.2 ± 3.1 | ||

| 25 | 51.3 ± 2.8 | ||

| 50 | 22.1 ± 1.9 | ||

| 100 | 8.7 ± 1.2 | ||

| HCT116 (Colon) | 0 (Control) | 100 ± 5.1 | \multirow{5}{}{42.1} |

| 10 | 91.5 ± 4.2 | ||

| 25 | 68.4 ± 3.5 | ||

| 50 | 40.7 ± 2.9 | ||

| 100 | 15.3 ± 2.1 |

Protocol 2.1: MTT Assay for Cell Viability

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

Phase II: Mechanistic Elucidation

Assuming positive results from Phase I, the next critical step is to understand how this compound exerts its antitumor effects. Key cellular processes to investigate include apoptosis (programmed cell death) and cell cycle arrest.

Investigating Apoptosis Induction

Apoptosis is a crucial mechanism for eliminating damaged or cancerous cells.[5] Many successful chemotherapeutic agents function by inducing apoptosis in tumor cells.[5][6][7]

Workflow for Apoptosis Investigation

Caption: Workflow for investigating this compound-induced apoptosis.

Protocol 3.1: DAPI Staining for Nuclear Morphology

-

Cell Culture: Grow cells on glass coverslips and treat with this compound at its IC50 concentration for 24 hours.

-

Fixation: Fix the cells with 4% paraformaldehyde.

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS.

-

Staining: Stain the cells with DAPI (4',6-diamidino-2-phenylindole), a fluorescent dye that binds strongly to DNA.

-

Microscopy: Visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit characteristic nuclear condensation and fragmentation.[6]

Cell Cycle Analysis

Cancer is characterized by uncontrolled cell proliferation, which results from a dysregulated cell cycle. Compounds that can halt the cell cycle at specific checkpoints allow for DNA repair or, if the damage is too severe, trigger apoptosis.[8] Flow cytometry with propidium iodide (PI) staining is the gold standard for analyzing cell cycle distribution.[9]

Protocol 3.2: Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment: Treat a population of 1x10^6 cells with this compound for 24 hours.

-

Harvest and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at 4°C.[10][11] This permeabilizes the cells and preserves their DNA.

-

Washing: Wash the cells with PBS to remove the ethanol.

-

RNAse Treatment: Resuspend the cells in a solution containing RNase to ensure that only DNA is stained.[11]

-

PI Staining: Add propidium iodide (PI), a fluorescent intercalating agent, to stain the cellular DNA.[9]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[9]

Potential Signaling Pathways to Investigate

Based on studies of similar alkaloids like Piperine, this compound may exert its effects by modulating key signaling pathways that regulate cell survival and proliferation.[12][13][14][15] Western blotting would be the primary technique to investigate changes in protein expression and activation within these pathways.

Potential this compound-Modulated Signaling Pathways

Caption: Hypothesized signaling pathways modulated by this compound.

Phase III: Advanced In Vitro and Preliminary In Vivo Studies

With a foundational understanding of this compound's mechanism, the investigation can proceed to more complex in vitro models and a preliminary assessment of in vivo efficacy.

Anti-Angiogenic Potential

Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, as tumors require a blood supply to grow and metastasize.[16] Investigating whether this compound can inhibit this process is a crucial step.

Protocol 4.1: Endothelial Tube Formation Assay

-

Matrix Coating: Coat a 96-well plate with a basement membrane matrix extract (e.g., Matrigel).

-

Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) onto the matrix-coated plate.

-

Treatment: Treat the HUVECs with various concentrations of this compound.

-

Incubation: Incubate for 6-18 hours to allow for the formation of tube-like structures.

-

Analysis: Quantify the extent of tube formation by measuring parameters such as tube length and the number of branch points using microscopy and image analysis software. A reduction in these parameters indicates anti-angiogenic activity.[17][18]

In Vivo Efficacy: Xenograft Models

The definitive preclinical test of an anticancer compound's efficacy is its ability to inhibit tumor growth in a living organism.[4][19] Xenograft models, where human tumor cells are implanted into immunodeficient mice, are the standard for this purpose.[19][20][21]

Workflow for a Xenograft Study

Caption: Standard workflow for a cell line-derived xenograft (CDX) model.

There are two primary types of xenograft models:

-

Cell Line-Derived Xenograft (CDX): Involves implanting established human cancer cell lines into immunodeficient mice. These models are reproducible and cost-effective for initial efficacy screening.[21]

-

Patient-Derived Xenograft (PDX): Created by implanting fresh tumor tissue from patients into mice. PDX models better recapitulate the heterogeneity and clinical features of a patient's cancer.[22]

A successful outcome in a CDX model would be a statistically significant reduction in tumor growth rate and final tumor volume in the this compound-treated group compared to the vehicle control group, without causing significant toxicity (as measured by body weight loss).

Conclusion and Future Directions

This guide provides a structured, multi-phased approach to systematically evaluate the antitumor potential of this compound. By progressing from broad in vitro screening to detailed mechanistic studies and finally to in vivo validation, researchers can build a robust data package to support the continued development of this compound as a potential novel anticancer agent. Positive findings throughout this cascade would justify further preclinical development, including pharmacokinetics, toxicology studies, and testing in more advanced models like PDX models.[22] The ultimate goal is to generate the comprehensive evidence required to determine if this compound warrants advancement toward clinical trials.

References

-

A Review on in-vitro Methods for Screening of Anticancer Drugs. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Adan, A., Kiraz, Y., & Baran, Y. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38–71. [Link]

-

Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. (n.d.). XenoSTART. Retrieved January 16, 2026, from [Link]

-

In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. Retrieved January 16, 2026, from [Link]

-

Flow Cytometry Protocol | 10 Hints & Tips. (n.d.). Assay Genie. Retrieved January 16, 2026, from [Link]

-

In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. (1998). PubMed. [Link]

-

Shin, J. Y., et al. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central. [Link]

-

Xenograft Mouse Models. (n.d.). Ichor Life Sciences. Retrieved January 16, 2026, from [Link]

-

In vitro assays and techniques utilized in anticancer drug discovery. (2018). Semantic Scholar. [Link]

-

Tumor Angiogenesis Assays: Methods and Protocols. (2018). ResearchGate. [Link]

-

Angiogenesis Assay. (n.d.). Cell Biolabs, Inc. Retrieved January 16, 2026, from [Link]

-

Cancer Models. (n.d.). Charles River Laboratories. Retrieved January 16, 2026, from [Link]

-

Assaying cell cycle status using flow cytometry. (2011). PubMed Central. [Link]

-

Cell Cycle Tutorial Contents. (n.d.). University of Queensland. Retrieved January 16, 2026, from [Link]

-

Cell cycle analysis. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]

-

Angiogenesis Assays. (2010). National Center for Biotechnology Information. [Link]

-

Induction of apoptosis by piperine in human cervical adenocarcinoma via ROS mediated mitochondrial pathway and caspase-3 activation. (2018). PubMed Central. [Link]

-

Piperine Induces Apoptosis and Cell Cycle Arrest via Multiple Oxidative Stress Mechanisms and Regulation of PI3K/Akt and MAPK Signaling in Colorectal Cancer Cells. (2025). PubMed. [Link]

-

Antitumor and Apoptosis-inducing Effects of Piperine on Human Melanoma Cells. (2019). PubMed. [Link]

-

Perifosine, an oral, anti-cancer agent and inhibitor of the Akt pathway: mechanistic actions, pharmacodynamics, pharmacokinetics, and clinical activity. (2011). National Institutes of Health. [Link]

-

Anticancer drugs mechanism of action. (2016). YouTube. [Link]

-

(PDF) Induction of apoptosis by piperine in human cervical adenocarcinoma via ROS mediated mitochondrial pathway and caspase-3 activation. (2018). ResearchGate. [Link]

-

Induction of Apoptosis in HT29 Human Colon Cancer Cells by the Pepper Component Piperine. (2008). ResearchGate. [Link]

-

Piperine as a Potential Anti-cancer Agent: A Review on Preclinical Studies. (2017). PubMed. [Link]

-

Piperine: an emerging biofactor with anticancer efficacy and therapeutic potential. (2024). PubMed. [Link]

-

The Promise of Piperine in Cancer Chemoprevention. (2023). PubMed Central. [Link]

-

Piperine for treating breast cancer: A review of molecular mechanisms, combination with anticancer drugs, and nanosystems. (2022). PubMed. [Link]

-

Black pepper and piperine induce anticancer effects on leukemia cell line. (2019). PubMed Central. [Link]

-

In Vitro Antitumor Activity of Aloperine on Human Thyroid Cancer Cells through Caspase-Dependent Apoptosis. (2022). MDPI. [Link]

Sources

- 1. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro assays and techniques utilized in anticancer drug discovery | Semantic Scholar [semanticscholar.org]

- 3. ijpbs.com [ijpbs.com]

- 4. noblelifesci.com [noblelifesci.com]

- 5. Induction of apoptosis by piperine in human cervical adenocarcinoma via ROS mediated mitochondrial pathway and caspase-3 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antitumor and Apoptosis-inducing Effects of Piperine on Human Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. Cell cycle analysis - Wikipedia [en.wikipedia.org]

- 10. assaygenie.com [assaygenie.com]

- 11. icms.qmul.ac.uk [icms.qmul.ac.uk]

- 12. Piperine Induces Apoptosis and Cell Cycle Arrest via Multiple Oxidative Stress Mechanisms and Regulation of PI3K/Akt and MAPK Signaling in Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]